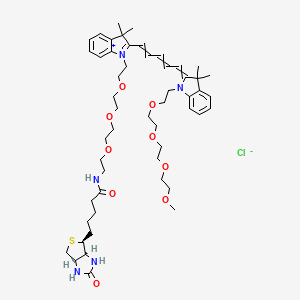

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H76ClN5O9S |

|---|---|

Molecular Weight |

982.7 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide chloride |

InChI |

InChI=1S/C52H75N5O9S.ClH/c1-51(2)40-15-9-11-17-43(40)56(24-27-62-32-35-65-34-31-61-26-23-53-48(58)22-14-13-19-45-49-42(39-67-45)54-50(59)55-49)46(51)20-7-6-8-21-47-52(3,4)41-16-10-12-18-44(41)57(47)25-28-63-33-36-66-38-37-64-30-29-60-5;/h6-12,15-18,20-21,42,45,49H,13-14,19,22-39H2,1-5H3,(H2-,53,54,55,58,59);1H/t42-,45-,49-;/m0./s1 |

InChI Key |

OQTIUMQNPRXRAE-PFKHUKGJSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

What is the structure of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5?

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the bifunctional labeling reagent N-(m-PEG4)-N'-(biotin-PEG3)-Cy5. It details the molecular structure, physicochemical properties, and a representative experimental protocol for its application in fluorescence-based detection assays.

Core Structure and Functional Components

This compound is a specialized chemical probe designed for high-affinity targeting and sensitive fluorescent detection. Its structure is a covalent assembly of three key functional moieties:

-

Biotin Moiety: A biotin molecule is attached via a polyethylene glycol (PEG) linker. Biotin exhibits an extraordinarily high and specific affinity for avidin and streptavidin proteins (K_D ~ 10⁻¹⁵ M), forming one of the strongest known non-covalent biological interactions.[1] This interaction is the basis for its use in a wide array of affinity-based biological assays.

-

Cyanine 5 (Cy5) Fluorophore: A far-red fluorescent dye that serves as the reporter element. Cy5 has an excitation maximum around 649 nm and an emission maximum around 667 nm.[2][3][4] Its fluorescence in the far-red spectrum is advantageous for biological imaging due to reduced autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio.[5]

-

Polyethylene Glycol (PEG) Spacers: The molecule incorporates two distinct PEG linkers: a PEG3 chain connecting the biotin to the Cy5 core and a methoxy-terminated PEG4 chain (m-PEG4) on the opposite side. These hydrophilic PEG spacers increase the overall water solubility of the molecule and provide a flexible arm that minimizes steric hindrance, ensuring that both the biotin and Cy5 moieties can interact effectively with their respective targets.[2][6][7]

The combination of these components makes this compound an ideal reagent for assays where a biological target is first labeled with streptavidin (or avidin) and subsequently detected through the high-affinity binding of the biotin-Cy5 conjugate.[8][9]

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized below. These values are critical for designing and executing experiments, including calculating concentrations and configuring fluorescence imaging equipment.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₂H₇₆ClN₅O₉S | [2][10] |

| Molecular Weight | ~982.72 g/mol | [2][8][10] |

| Excitation Maximum (λex) | ~649 nm | [2][3][4] |

| Emission Maximum (λem) | ~667 nm | [2][3][4] |

| Solubility | Soluble in water, DMSO, DMF | [2][6] |

| Storage Conditions | Store at -20°C, protect from light, desiccate | [5] |

Experimental Protocol: Indirect Immunofluorescence Staining

This protocol provides a detailed methodology for using this compound to detect a target protein in fixed cells via indirect immunofluorescence. This workflow assumes the use of a primary antibody followed by a streptavidin-conjugated secondary antibody.

Principle:

-

A primary antibody binds specifically to the target antigen within the cell.

-

A secondary antibody, which is conjugated to streptavidin, binds to the primary antibody.

-

This compound is added and binds with high affinity to the streptavidin on the secondary antibody.

-

The location of the target antigen is visualized by detecting the Cy5 fluorescence signal.

Materials:

-

Fixed cells on coverslips or slides

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS

-

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS

-

Primary antibody specific to the target antigen

-

Streptavidin-conjugated secondary antibody

-

Detection Reagent: 1 mM stock solution of this compound in DMSO.

-

Working Detection Solution: Dilute the stock solution to a final concentration of 1-5 µM in Blocking Buffer.

-

Antifade mounting medium with DAPI (for nuclear counterstain).

Procedure:

-

Rehydration and Permeabilization:

-

Wash fixed cells three times for 5 minutes each with PBS to rehydrate.

-

Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.

-

Wash three times for 5 minutes each with PBS.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

-

Remove the Blocking Buffer from the cells and add the diluted primary antibody.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Wash the cells three times for 5 minutes each with PBS to remove unbound primary antibody.

-

-

Streptavidin-Conjugated Secondary Antibody Incubation:

-

Dilute the streptavidin-conjugated secondary antibody in Blocking Buffer.

-

Add the diluted antibody to the cells and incubate for 1 hour at room temperature in the dark.

-

-

Washing:

-

Wash the cells three times for 5 minutes each with PBS in the dark.

-

-

Biotin-Cy5 Detection:

-

Apply the Working Detection Solution (1-5 µM this compound) to the cells.

-

Incubate for 20-30 minutes at room temperature in the dark.[11]

-

-

Final Washes:

-

Wash the cells three times for 5 minutes each with PBS in the dark to remove unbound Biotin-Cy5 reagent.[11]

-

Perform a final quick rinse with deionized water to remove salt crystals.

-

-

Mounting and Imaging:

-

Carefully mount the coverslip onto a microscope slide using an antifade mounting medium containing DAPI.

-

Seal the edges of the coverslip with clear nail polish.

-

Store slides in the dark at 4°C.[11]

-

Image using a fluorescence microscope equipped with appropriate filter sets for Cy5 (Excitation: ~630-650 nm, Emission: ~660-680 nm) and DAPI.

-

Visualized Workflows and Relationships

The following diagrams illustrate the logical relationships in the application of this reagent.

References

- 1. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. This compound|COA [dcchemicals.com]

- 4. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5_2107273-68-5_新研博美 [xinyanbm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]

- 7. Cy5 biotin conjugate | AAT Bioquest [aatbio.com]

- 8. This compound [myskinrecipes.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 11. cambio.co.uk [cambio.co.uk]

An In-depth Technical Guide to the Mechanism and Application of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a versatile, heterobifunctional molecule meticulously engineered for a range of applications in biological research and drug development. This molecule integrates three key functional components: a highly fluorescent cyanine 5 (Cy5) dye, a high-affinity biotin moiety, and two polyethylene glycol (PEG) linkers of varying lengths (PEG4 and PEG3). This strategic combination of components provides a powerful tool for fluorescent labeling, detection, and enrichment of biological targets. This technical guide will provide a comprehensive overview of its core mechanism of action, present key quantitative data, and detail experimental protocols for its application.

Core Components and Their Functions

The functionality of this compound arises from the distinct properties of its constituent parts:

-

Cy5 (Cyanine 5): A far-red fluorescent dye known for its high fluorescence intensity and photostability.[1] Its excitation and emission in the far-red spectrum minimize autofluorescence from biological samples, leading to a high signal-to-noise ratio in imaging and detection assays.[1][2]

-

Biotin: A small vitamin that exhibits an exceptionally high and specific affinity for streptavidin and avidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal anchor for capturing and isolating biotinylated molecules.

-

PEG Linkers (PEG4 and PEG3): These flexible, hydrophilic polyethylene glycol chains act as spacers. They serve to increase the aqueous solubility of the molecule and reduce steric hindrance between the functional ends (biotin and Cy5) and their respective binding partners.[3] This spacing is crucial for maintaining the functionality of both the biotin and the Cy5 dye.

Quantitative Data Summary

The performance of this compound in various applications is underpinned by the specific photophysical and binding properties of its components. The following tables summarize key quantitative data.

Table 1: Photophysical Properties of Cy5

| Property | Value | Reference |

| Maximum Excitation Wavelength | ~649 nm | [4][5] |

| Maximum Emission Wavelength | ~667 nm | [4][5] |

| Molar Extinction Coefficient | ~209,000 - 270,000 cm⁻¹M⁻¹ | [6] |

| Fluorescence Quantum Yield | ~0.3 | [6][7] |

Table 2: Binding Affinity of the Biotin-Streptavidin Interaction

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | [8][9] |

| Association Rate Constant (kon) | ~1.3 x 10⁷ M⁻¹s⁻¹ | [10] |

| Dissociation Rate Constant (koff) | Varies with conditions | [10] |

Mechanism of Action

The primary mechanism of action of this compound is to act as a molecular bridge, linking a fluorescent reporter (Cy5) to a biotinylated target. This functionality can be harnessed in several ways:

Fluorescent Probe for Detection and Quantification

In this mode, the molecule is used to detect and quantify biotin-binding sites, primarily on streptavidin or avidin constructs. The biotin end of the molecule binds with high affinity to the streptavidin, and the Cy5 dye provides a strong, stable fluorescent signal that can be measured.

Component of a PROTAC (Proteolysis-Targeting Chimera)

This compound can be used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[11][12] In this context, the biotinylated end of a PROTAC can be used for purification or detection using streptavidin-coated beads or surfaces, while the Cy5 provides a fluorescent tag for tracking the molecule.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound or similar biotin-PEG-Cy5 conjugates are utilized.

Streptavidin-Biotin Pulldown Assay

This protocol outlines the use of a biotinylated probe to isolate a target protein, which can then be detected using a fluorescently labeled streptavidin, such as one conjugated to Cy5.

Materials:

-

Biotinylated bait (e.g., antibody, protein, or nucleic acid)

-

Cell lysate containing the target protein

-

Streptavidin-coated magnetic beads

-

This compound (for detection of streptavidin binding sites, if needed)

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., high salt, low pH, or containing free biotin)

Procedure:

-

Bead Preparation: Resuspend streptavidin magnetic beads and transfer the desired volume to a microfuge tube.[13] Place the tube on a magnetic rack to pellet the beads, and remove the storage buffer.[13] Equilibrate the beads by washing them three times with Binding/Wash Buffer.[13]

-

Binding of Biotinylated Bait: Add the biotinylated bait to the equilibrated beads and incubate for at least 30 minutes at room temperature with gentle mixing.[13]

-

Pulldown: Add the cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads three times with cold Binding/Wash Buffer to remove non-specific binders.

-

Elution: Resuspend the beads in Elution Buffer to release the bound proteins.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting, or mass spectrometry.

Fluorescence Microscopy with Cy5-Streptavidin

This protocol describes the detection of biotinylated targets in fixed cells or tissues using a Cy5-labeled streptavidin.

Materials:

-

Fixed cells or tissue sections on a slide

-

Biotinylated probe (e.g., primary antibody)

-

Streptavidin-Cy5 conjugate

-

Detergent Wash Solution (e.g., 4X SSC with 0.05% Tween-20)

-

Mounting medium with DAPI

Procedure:

-

Probe Hybridization/Incubation: Incubate the slide with the biotinylated probe according to the manufacturer's recommendations.[2]

-

Washing: Wash the slide three times for 4 minutes each in Detergent Wash Solution to remove the unbound probe.[14]

-

Streptavidin-Cy5 Incubation: Apply the Streptavidin-Cy5 solution to the slide and incubate in a humidified chamber for 15-20 minutes at 37°C.[14]

-

Final Washes: Wash the slide three times for 4 minutes each in Detergent Wash Solution.[14]

-

Mounting: Drain the slide and mount with a coverslip using mounting medium containing DAPI.[14]

-

Imaging: Visualize the slide using a fluorescence microscope with appropriate filter sets for Cy5 and DAPI.[14]

Flow Cytometry using a Biotinylated Probe and Cy5-Streptavidin

This protocol details the labeling of cell surface markers for analysis by flow cytometry.

Materials:

-

Single-cell suspension

-

Biotinylated primary antibody

-

Streptavidin-Cy5 conjugate

-

Flow Cytometry Staining Buffer (e.g., PBS + 0.5% BSA)

Procedure:

-

Cell Preparation: Prepare a single-cell suspension and wash the cells with Flow Cytometry Staining Buffer.

-

Primary Antibody Staining: Incubate the cells with the biotinylated primary antibody for 30 minutes at 4°C.

-

Washing: Wash the cells twice with Flow Cytometry Staining Buffer.

-

Secondary Staining: Incubate the cells with the Streptavidin-Cy5 conjugate for 30 minutes at 4°C in the dark.

-

Final Washes: Wash the cells twice with Flow Cytometry Staining Buffer.

-

Analysis: Resuspend the cells in Flow Cytometry Staining Buffer and analyze using a flow cytometer equipped with a laser and detector suitable for Cy5 excitation and emission.

Conclusion

This compound is a powerful and versatile chemical probe for a multitude of biological applications. Its well-defined structure, combining a high-affinity biotin tag, a bright and photostable Cy5 fluorophore, and flexible PEG linkers, enables researchers to perform sensitive and specific detection, quantification, and isolation of target molecules. The detailed mechanisms and protocols provided in this guide offer a solid foundation for the successful application of this and similar reagents in research and drug development.

References

- 1. synapsewaves.com [synapsewaves.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. This compound, 2107273-68-5 | BroadPharm [broadpharm.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glenresearch.com [glenresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 12. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. neb.com [neb.com]

- 14. cambio.co.uk [cambio.co.uk]

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: A Technical Guide to its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core excitation and emission spectral properties of the fluorescent probe N-(m-PEG4)-N'-(biotin-PEG3)-Cy5. This molecule integrates the far-red fluorescent dye Cy5 with a biotin moiety for specific targeting and a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance. Understanding its spectral characteristics is paramount for its effective application in various research and drug development contexts, including immunoassays, fluorescence microscopy, and flow cytometry.

Core Spectral Properties

The foundational fluorescent component of this molecule is Cyanine5 (Cy5), a member of the cyanine dye family. The conjugation of PEG and biotin moieties does not significantly alter the characteristic spectral profile of the Cy5 core, though minor shifts can be observed depending on the solvent environment. The key spectral data for this compound and related Cy5-biotin conjugates are summarized below.

Quantitative Spectral Data

| Parameter | Value | Notes |

| Excitation Maximum (λex) | 646 - 651 nm | The peak wavelength for absorbing photons. |

| Emission Maximum (λem) | 662 - 671 nm | The peak wavelength of emitted fluorescence. |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | A measure of how strongly the molecule absorbs light at its excitation maximum. |

| Fluorescence Quantum Yield (Φ) | ~0.27 - 0.28 | The efficiency of converting absorbed photons into emitted fluorescent photons. |

| Recommended Excitation Laser | 633 nm, 635 nm, or 640 nm | Common laser lines that provide efficient excitation. |

| Recommended Emission Filter | 660/20 nm or similar | A bandpass filter centered around the emission peak to isolate the fluorescence signal. |

Experimental Protocols

Accurate determination of the spectral characteristics of this compound is critical for reproducible and quantitative experimental design. Below are detailed methodologies for key spectral measurements.

Measurement of Excitation and Emission Spectra

Objective: To determine the precise wavelengths of maximum absorbance (excitation) and fluorescence emission.

Materials:

-

This compound

-

High-purity solvent (e.g., phosphate-buffered saline (PBS), pH 7.4, or ethanol)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

1 cm path length quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the desired solvent. From the stock, create a dilute solution with an absorbance between 0.05 and 0.1 at the expected absorption maximum (~650 nm) to minimize inner filter effects.

-

Absorbance Spectrum (Excitation Proxy):

-

Use the prepared dilute solution.

-

Zero the UV-Vis spectrophotometer with the solvent blank.

-

Scan the absorbance of the sample from approximately 550 nm to 750 nm.

-

The wavelength of maximum absorbance (λmax) corresponds to the excitation peak.

-

-

Emission Spectrum:

-

Transfer the same dilute solution to a quartz cuvette for the spectrofluorometer.

-

Set the excitation wavelength of the spectrofluorometer to the determined absorbance maximum (λmax).

-

Scan the emission spectrum from a wavelength slightly higher than the excitation wavelength to approximately 800 nm.

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).[1]

-

-

Excitation Spectrum:

-

Set the emission monochromator of the spectrofluorometer to the determined emission maximum (λem).

-

Scan the excitation wavelengths across a range (e.g., 550 nm to 700 nm).

-

The resulting spectrum should closely resemble the absorbance spectrum and confirms the optimal excitation wavelength.

-

Visualizing Spectral Relationships

The relationship between the excitation and emission spectra is a fundamental characteristic of a fluorophore, defined by the Stokes Shift.

Caption: Relationship between excitation, emission, and Stokes Shift.

Experimental Workflow for Spectral Characterization

The following diagram outlines the logical flow of the experimental protocol described above.

Caption: Experimental workflow for determining spectral properties.

References

An In-depth Technical Guide to the Aqueous Solubility of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in aqueous buffers. This complex molecule, which incorporates a PEGylated linker, a biotin moiety, and a Cy5 fluorescent dye, is designed for high performance in biological applications where aqueous solubility is paramount.

Core Concepts of Solubility

The solubility of this compound is governed by the interplay of its constituent components:

-

Polyethylene Glycol (PEG) Linkers (PEG4 and PEG3): The inclusion of hydrophilic PEG chains is a key design feature that significantly enhances the water solubility of the entire molecule.[1][2][3][4] These flexible linkers disrupt intermolecular aggregation and present a hydrophilic interface to the solvent.

-

Cyanine 5 (Cy5) Dye: The core Cy5 dye structure is hydrophobic and typically exhibits poor solubility in aqueous solutions.[1] To counteract this, Cy5 derivatives are often sulfonated, which dramatically increases their water solubility.[5] While the specific sulfonation state of the Cy5 in this compound is not always detailed in product literature, the presence of PEG linkers helps to mitigate the inherent hydrophobicity of the dye. For non-sulfonated cyanine dyes, an organic co-solvent such as DMSO or DMF is often required for initial solubilization.[6]

-

Biotin: Biotin itself has limited water solubility but is generally used at concentrations where this is not a limiting factor.

The combination of these elements results in a molecule that is generally described as water-soluble, suitable for direct use in most biological buffers.[6][7]

Quantitative Solubility Data

Specific quantitative solubility data for this compound in various aqueous buffers is not extensively published. However, based on data for structurally similar compounds and manufacturer recommendations, the following qualitative and estimated quantitative information can be provided.

| Solvent/Buffer | Solubility | Remarks |

| Deionized Water | High | The hydrophilic PEG spacer increases solubility in aqueous media.[1][2][3] For a similar "Cy5 biotin conjugate," concentrations of at least 10 mM are achievable.[8] |

| Phosphate-Buffered Saline (PBS) | High | Generally soluble in PBS and other common physiological buffers. The fluorescence of Cy5 is pH-independent from pH 4 to 10.[8][9] |

| Tris Buffer | High | Expected to be readily soluble. Avoid Tris buffers if the molecule contains an NHS ester, as the primary amines in Tris will compete with the labeling reaction. |

| HEPES Buffer | High | Expected to be readily soluble. |

| Dimethyl Sulfoxide (DMSO) | High | Commonly used as a solvent for initial reconstitution to create high-concentration stock solutions.[6][7] |

| Dimethylformamide (DMF) | High | An alternative organic solvent for creating stock solutions.[6] |

Experimental Protocols

1. Protocol for Reconstitution of Lyophilized Powder

This protocol provides a general procedure for the reconstitution of lyophilized this compound.

Materials:

-

Vial of lyophilized this compound

-

High-purity, anhydrous DMSO or DMF

-

Sterile aqueous buffer (e.g., PBS, pH 7.4)

-

Microcentrifuge

-

Vortex mixer

Procedure:

-

Equilibration: Allow the vial of lyophilized powder to equilibré to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.

-

Centrifugation: Briefly centrifuge the vial in a microcentrifuge to ensure that all the powder is collected at the bottom of the vial.

-

Initial Solubilization (Organic Solvent):

-

Add a small volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mM).

-

Vortex gently until the powder is completely dissolved. The solution should be clear.

-

-

Aqueous Dilution:

-

Further dilute the DMSO stock solution into your desired aqueous buffer to the final working concentration.

-

Ensure the final concentration of DMSO is low (typically <1%) to avoid any detrimental effects on biological systems.

-

-

Storage:

-

Store the stock solution in DMSO at -20°C, protected from light.

-

Aqueous solutions are less stable and should be prepared fresh for each experiment.

-

2. Protocol for Determining Aqueous Solubility

This protocol outlines a method to determine the approximate solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

Microcentrifuge tubes

-

Vortex mixer

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the compound to a known volume of the aqueous buffer in a microcentrifuge tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Incubate the solution at a controlled temperature (e.g., 25°C or 37°C) for at least 2 hours to allow it to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

Centrifuge the tube at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved material.

-

-

Measurement of Absorbance:

-

Carefully collect the supernatant, ensuring no particulate matter is transferred.

-

Measure the absorbance of the supernatant at the maximum absorbance wavelength of Cy5 (approximately 649 nm) using a spectrophotometer. Dilute the supernatant with the buffer if the absorbance is outside the linear range of the instrument.

-

-

Calculation of Solubility:

-

Use the Beer-Lambert law (A = εbc) to calculate the concentration of the dissolved compound.

-

A = Absorbance

-

ε = Molar extinction coefficient of Cy5 (approximately 250,000 M⁻¹cm⁻¹)

-

b = Path length of the cuvette (typically 1 cm)

-

c = Concentration (Molarity)

-

-

The calculated concentration represents the solubility of the compound in that specific buffer and temperature.

-

Visualizations

Caption: Workflow for preparing and validating the solubility of the probe.

This guide summarizes the key considerations for the solubility of this compound. Due to the PEGylation, this molecule is designed for excellent performance in aqueous environments, simplifying experimental workflows for researchers in drug development and other scientific fields.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 4. CY5-PEG-NH2, CY5-PEG-Amine - Biopharma PEG [biochempeg.com]

- 5. researchgate.net [researchgate.net]

- 6. nanocs.net [nanocs.net]

- 7. nanocs.net [nanocs.net]

- 8. Cy5 biotin conjugate | AAT Bioquest [aatbio.com]

- 9. Cy5 PEG acid, Cy5-PEG-COOH [nanocs.net]

The Strategic Role of PEG Linkers in N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation and targeted therapeutics, the thoughtful design of linker molecules is paramount to the success of complex molecular constructs. This technical guide delves into the critical roles of the polyethylene glycol (PEG) linkers, specifically the PEG4 and PEG3 moieties, within the N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 molecule. This versatile reagent, which combines a biotin handle for affinity applications and a Cy5 fluorophore for detection, is instrumental in various research and drug development applications, including its use as a component in Proteolysis Targeting Chimeras (PROTACs).

Core Functions of the PEG4 and PEG3 Linkers

The this compound molecule incorporates two distinct discrete PEG (dPEG®) linkers, each contributing specific properties that enhance the overall functionality of the conjugate. Discrete PEGs are advantageous over polydisperse PEGs as they offer a defined molecular weight and structure, ensuring batch-to-batch consistency.[1]

The biotin-PEG3 linker spatially separates the biotin moiety from the Cy5 fluorophore. This separation is crucial for minimizing steric hindrance and allowing for efficient binding of biotin to its high-affinity binding partners, streptavidin or avidin.[2] The flexibility of the PEG3 linker ensures that the biotin can orient itself optimally within the binding pocket of streptavidin.

The m-PEG4 linker provides a hydrophilic spacer that connects to the Cy5 dye. This PEG chain plays a multifaceted role in the molecule's performance.

Physicochemical and Functional Impact of PEG Linkers

The incorporation of PEG linkers confers several beneficial properties to the this compound molecule, which are summarized in the table below.

| Property | Role of PEG3 Linker | Role of PEG4 Linker | Combined Effect |

| Hydrophilicity & Solubility | Increases the aqueous solubility of the biotin end. | Significantly enhances the overall water solubility of the hydrophobic Cy5 dye and the entire construct.[3][4] | Prevents aggregation and improves handling in aqueous buffers.[5] |

| Flexibility & Steric Hindrance | Provides rotational freedom for the biotin moiety, reducing steric hindrance for streptavidin binding.[2] | Offers flexibility to the Cy5 fluorophore, which can be beneficial in certain applications. | Optimizes the spatial orientation of both the biotin and Cy5, allowing for their independent and efficient functioning. |

| Biocompatibility & Immunogenicity | Contributes to the overall biocompatibility of the molecule. | The PEG chain can create a hydration shell that may reduce non-specific binding and potential immunogenicity. | Enhances the in-vivo and in-vitro performance by minimizing off-target interactions. |

| Pharmacokinetics (in drug development) | - | Can influence the pharmacokinetic profile by increasing the hydrodynamic radius, potentially leading to a longer circulation half-life.[6] | Improved drug exposure at the target site when incorporated into a larger therapeutic entity. |

Quantitative Data Summary

While direct comparative quantitative data for PEG3 versus PEG4 within this specific molecule is not extensively published, the general principles of PEG linker length allow for extrapolation of their impact. The following table summarizes key properties of the this compound molecule.

| Parameter | Value | Reference |

| Molecular Weight | 982.72 g/mol | [7][8][9][10] |

| Molecular Formula | C₅₂H₇₆ClN₅O₉S | [8][10] |

| Excitation Maximum (Cy5) | ~649 nm | [3] |

| Emission Maximum (Cy5) | ~667 nm | [3] |

Signaling Pathways and Experimental Workflows

This compound is a valuable tool in the development of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[11] The biotin and Cy5 moieties of this linker can be used for purification, detection, and quantification during the development and characterization of PROTACs.

Caption: PROTAC-mediated protein degradation pathway.[12][13][14]

The development and evaluation of a PROTAC often follow a structured workflow where the this compound linker can be utilized for various analytical steps.

Caption: A typical workflow for the design and evaluation of PROTACs.[15][16][17]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Protocol 1: Streptavidin Pull-Down Assay

This protocol describes the capture of a biotinylated protein of interest (POI) using streptavidin-coated magnetic beads for subsequent analysis.

Materials:

-

This compound labeled POI

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., high concentration of free biotin or denaturing buffer like SDS-PAGE sample buffer)

-

Magnetic rack

Procedure:

-

Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a microcentrifuge tube. Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.[18]

-

Equilibration: Wash the beads three times with Binding/Wash Buffer. For each wash, resuspend the beads in the buffer, pellet them using the magnetic rack, and discard the supernatant.[18]

-

Binding: Resuspend the equilibrated beads in Binding/Wash Buffer containing the this compound labeled POI.

-

Incubation: Incubate the mixture for 30-60 minutes at room temperature with gentle rotation to allow for binding.[18]

-

Washing: Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in Elution Buffer and incubate to release the bound protein. The specific incubation time and temperature will depend on the elution method.

-

Analysis: Collect the eluate by pelleting the beads and transferring the supernatant to a new tube. The eluted protein can then be analyzed by methods such as SDS-PAGE and Western blotting.

Protocol 2: Fluorescence Polarization (FP) Competition Assay

This protocol outlines a competition binding assay to screen for unlabeled ligands that compete with a fluorescently labeled tracer (this compound bound to streptavidin) for binding to a target protein.

Materials:

-

This compound

-

Streptavidin

-

Unlabeled competitor ligands

-

Assay Buffer (e.g., PBS, pH 7.4)

-

Fluorescence polarization plate reader with appropriate filters for Cy5

Procedure:

-

Preparation of Tracer-Streptavidin Complex: Prepare a solution of the this compound tracer and streptavidin in Assay Buffer at concentrations optimized for the assay. The concentration of the tracer should be kept low (nanomolar range) and the streptavidin concentration should be sufficient to bind a significant fraction of the tracer.

-

Competitor Dilution Series: Prepare a serial dilution of the unlabeled competitor ligands in Assay Buffer.

-

Assay Plate Setup: In a suitable microplate (e.g., a black, low-binding 384-well plate), add the competitor dilutions. Include controls with no competitor (maximum polarization) and with tracer only (minimum polarization).[19]

-

Addition of Tracer-Streptavidin Complex: Add the pre-formed tracer-streptavidin complex to all wells.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium, typically 30-60 minutes. Protect the plate from light.[19]

-

Measurement: Measure the fluorescence polarization of each well using a plate reader. Excite with vertically polarized light at ~649 nm and measure the emission intensity in both the parallel and perpendicular planes at ~667 nm.[19]

-

Data Analysis: Calculate the fluorescence polarization values. Plot the polarization values against the logarithm of the competitor concentration and fit the data to a suitable binding model to determine the IC₅₀ of the competitor.

Conclusion

The PEG3 and PEG4 linkers in this compound are not merely passive spacers but are critical design elements that significantly enhance the molecule's utility. Their contributions to solubility, biocompatibility, and steric optimization are essential for the successful application of this reagent in a wide range of biochemical assays and drug discovery workflows. A thorough understanding of the roles of these linkers enables researchers to effectively leverage the capabilities of this powerful bioconjugate in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. This compound|COA [dcchemicals.com]

- 4. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5_2107273-68-5_新研博美 [xinyanbm.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. benchchem.com [benchchem.com]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. This compound [myskinrecipes.com]

- 9. This compound Datasheet DC Chemicals [dcchemicals.com]

- 10. emeraldcloudlab.com [emeraldcloudlab.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. neb.com [neb.com]

- 19. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

The Unrivaled Affinity: A Technical Guide to the Biotin-Streptavidin Interaction Featuring N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

For Researchers, Scientists, and Drug Development Professionals

The biotin-streptavidin interaction stands as a cornerstone of modern biotechnology and drug discovery, renowned for its extraordinary affinity and specificity. This technical guide delves into the core principles of this powerful biomolecular interaction, with a specific focus on the versatile fluorescent probe, N-(m-PEG4)-N'-(biotin-PEG3)-Cy5. This molecule, featuring polyethylene glycol (PEG) linkers for enhanced solubility and a vibrant Cy5 fluorophore for detection, offers a sophisticated tool for a myriad of applications, from fundamental research to advanced therapeutic development.

The Core of the Interaction: Biotin and Streptavidin

The interaction between biotin (Vitamin B7) and the tetrameric protein streptavidin, isolated from Streptomyces avidinii, is one of the strongest known non-covalent biological interactions. Each of the four identical subunits of streptavidin has a deep binding pocket that perfectly accommodates a single biotin molecule. This near-irreversible binding is characterized by an extremely low dissociation constant (Kd), making it an ideal system for a wide range of applications where a stable and specific molecular tether is required.[1]

The bond formation is rapid and remarkably stable, withstanding harsh conditions such as extremes of pH, temperature, organic solvents, and denaturing agents. This robustness allows for its use in a diverse array of experimental settings.

A Closer Look: this compound

This compound is a specialized derivative of biotin designed to leverage the strength of the biotin-streptavidin interaction while providing additional functionality. Its structure incorporates several key features:

-

Biotin Moiety: The fundamental component for high-affinity binding to streptavidin.

-

PEG Linkers (PEG4 and PEG3): These flexible, hydrophilic polyethylene glycol spacers increase the aqueous solubility of the molecule.[2][3][4] They also provide a spatial separation between the biotin and the Cy5 dye, which can minimize steric hindrance and potential quenching effects, ensuring optimal binding and fluorescence.[5]

-

Cy5 Fluorophore: A bright, far-red fluorescent dye.[2][3][4] Its excitation and emission in the far-red spectrum are advantageous for biological imaging, as they reduce background fluorescence from cells and tissues, leading to a higher signal-to-noise ratio.[5]

Physicochemical Properties

The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₂H₇₆ClN₅O₉S | [2][3] |

| Molecular Weight | 982.72 g/mol | [2][3] |

| Excitation Maximum (λex) | ~649 nm | [2][3][4] |

| Emission Maximum (λem) | ~667 nm | [2][3][4] |

| Appearance | Solid | - |

| Solubility | Increased solubility in aqueous media due to PEG linkers. | [2][3][4] |

| Storage | 2-8°C, protected from light, in a dry, sealed container. | [5] |

Quantitative Analysis of the Biotin-Streptavidin Interaction

| Parameter | Typical Range of Values | Description | Reference |

| Dissociation Constant (Kd) | 10⁻¹³ - 10⁻¹⁵ M | A measure of the binding affinity; a lower Kd indicates a stronger interaction. | [6] |

| Association Rate Constant (kon) | 10⁷ - 10⁸ M⁻¹s⁻¹ | The rate at which biotin and streptavidin associate to form a complex. | [7] |

| Dissociation Rate Constant (koff) | 10⁻⁴ - 10⁻⁶ s⁻¹ | The rate at which the biotin-streptavidin complex dissociates. | [7][8] |

| Stoichiometry (n) | ~1 (biotin per streptavidin monomer) | The molar ratio of binding at saturation. | |

| Change in Enthalpy (ΔH) | Varies with temperature | The heat released or absorbed during binding. | [9] |

| Change in Entropy (ΔS) | Varies with temperature | The change in the system's disorder upon binding. |

Experimental Protocols for Characterizing the Interaction

Several biophysical techniques can be employed to quantify the binding kinetics and thermodynamics of the biotin-streptavidin interaction. The following are detailed protocols for key methods.

Biolayer Interferometry (BLI)

BLI is a label-free technology that measures molecular interactions in real-time.

Principle: A biotinylated probe, such as this compound, is immobilized on a streptavidin-coated biosensor tip. The binding of an analyte to the immobilized probe causes a change in the optical thickness at the biosensor surface, which is detected as a wavelength shift.

Protocol:

-

Hydration: Hydrate streptavidin (SA) biosensors in the assay buffer (e.g., PBS with 0.05% Tween-20) for at least 10 minutes.

-

Baseline: Establish a stable baseline by dipping the hydrated biosensors into wells containing the assay buffer for 60 seconds.

-

Loading: Immerse the biosensors in a solution of this compound (e.g., 10 µg/mL in assay buffer) to allow for immobilization onto the streptavidin surface.

-

Second Baseline: Establish a new baseline with the loaded biosensors in the assay buffer.

-

Association: Move the biosensors into wells containing various concentrations of the target protein (analyte) in assay buffer and record the association for a defined period (e.g., 300 seconds).

-

Dissociation: Transfer the biosensors back to wells containing only the assay buffer and record the dissociation for a defined period (e.g., 600 seconds).

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding) to determine the kon, koff, and Kd values.

Caption: Biolayer Interferometry (BLI) workflow.

Surface Plasmon Resonance (SPR)

SPR is another label-free technique for real-time monitoring of biomolecular interactions.

Principle: One interactant is immobilized on a sensor chip. When the other interactant flows over the surface, binding events cause a change in the refractive index at the surface, which is measured as a change in the SPR angle.

Protocol:

-

Surface Preparation: Use a streptavidin-coated sensor chip.

-

Immobilization: Inject a solution of this compound over the sensor surface to achieve a desired level of immobilization.

-

Analyte Injection: Inject a series of concentrations of the analyte (target protein) over the sensor surface at a constant flow rate.

-

Dissociation: After the association phase, flow the running buffer over the surface to monitor the dissociation of the complex.

-

Regeneration: If necessary, inject a regeneration solution (e.g., a pulse of high salt or low pH buffer) to remove the bound analyte.

-

Data Analysis: Analyze the sensorgrams to calculate the kinetic parameters (kon, koff, and Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of one binding partner (the ligand, e.g., this compound) is titrated into a solution of the other binding partner (the macromolecule, e.g., streptavidin) in a sample cell. The heat released or absorbed upon binding is measured.

Protocol:

-

Sample Preparation: Prepare solutions of streptavidin (in the sample cell) and this compound (in the injection syringe) in the same buffer to minimize heats of dilution.

-

Titration: Perform a series of small injections of the this compound solution into the streptavidin solution.

-

Heat Measurement: The instrument measures the heat change after each injection.

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Fluorescence Polarization (FP)

FP is a solution-based technique that is well-suited for studying the binding of a small fluorescent molecule to a larger, unlabeled molecule.

Principle: When a small fluorescent molecule like this compound is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. Upon binding to a much larger molecule like streptavidin, its tumbling rate slows down, and the emitted light remains more polarized.

Protocol:

-

Reagent Preparation: Prepare a solution of this compound at a constant, low concentration. Prepare a serial dilution of streptavidin.

-

Binding Reaction: Mix the this compound with each concentration of streptavidin in a microplate. Incubate to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each sample using a plate reader equipped with polarizing filters.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the streptavidin concentration. Fit the resulting binding curve to determine the Kd.

Applications and Experimental Workflows

The unique properties of this compound make it a valuable tool in various research and development applications.

Cellular Imaging

This fluorescent biotin derivative can be used for high-resolution imaging of cellular targets.

Workflow:

-

Target Labeling: A target of interest (e.g., a cell surface receptor) is labeled with a streptavidin conjugate. This can be achieved using a primary antibody against the target, followed by a biotinylated secondary antibody, and then the streptavidin conjugate.

-

Incubation: The cells are then incubated with this compound.

-

Washing: Unbound fluorescent probe is removed by washing.

-

Imaging: The cells are imaged using a fluorescence microscope with appropriate filters for the Cy5 dye.

Caption: Cellular imaging workflow.

PROTAC Drug Development

This compound can function as a component of a Proteolysis-Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[10][11][12]

PROTAC Mechanism: A PROTAC molecule consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[13] The PROTAC brings the POI and the E3 ligase into close proximity, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. The biotin-PEG-Cy5 moiety can be incorporated into the PROTAC structure, for example, by attaching the biotin to a warhead that binds the target protein, with the Cy5 serving as a fluorescent tag for tracking the molecule.

Caption: PROTAC-mediated protein degradation pathway.

Safety and Handling

This compound is intended for laboratory research use only.[14] Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, lab coat, and eye protection). Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[14]

Conclusion

The biotin-streptavidin interaction remains an indispensable tool in the life sciences. The development of sophisticated probes like this compound further expands the capabilities of this system. By combining the high-affinity binding of biotin with the advantageous properties of PEG linkers and the sensitive detection offered by the Cy5 fluorophore, this molecule provides researchers and drug developers with a powerful reagent for a wide range of applications, from fundamental studies of biomolecular interactions to the development of novel therapeutics.

References

- 1. Direct visualization of ligand-protein interactions using atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. This compound|COA [dcchemicals.com]

- 4. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5_2107273-68-5_新研博美 [xinyanbm.com]

- 5. This compound [myskinrecipes.com]

- 6. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]

- 7. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. precisepeg.com [precisepeg.com]

- 14. This compound|MSDS [dcchemicals.com]

Understanding the components of biotin-PEG-Cy5 conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of biotin-PEG-Cy5 conjugates, versatile tools in modern biological research and drug development.

Core Components and Their Functions

Biotin-PEG-Cy5 conjugates are tripartite molecules designed for specific, high-affinity labeling and detection of biological targets. The conjugate consists of three key components: a biotin moiety for binding, a polyethylene glycol (PEG) linker, and a Cyanine 5 (Cy5) fluorescent dye for detection.

1.1. Biotin: The High-Affinity Targeting Moiety

Biotin, also known as Vitamin B7, is a small molecule that exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin. This binding is one of the strongest known non-covalent interactions in nature, making it an ideal tool for labeling and isolating biomolecules. In the context of the conjugate, biotin serves as the targeting component, enabling the entire molecule to be specifically directed to targets that have been pre-labeled with streptavidin or avidin.

1.2. Polyethylene Glycol (PEG): The Flexible Spacer

Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and hydrophilic polymer.[1] In biotin-PEG-Cy5 conjugates, the PEG chain acts as a flexible spacer arm between the biotin and the Cy5 dye. This spacer is crucial for several reasons:

-

Reduces Steric Hindrance: The PEG linker minimizes steric hindrance, ensuring that the bulky Cy5 dye does not interfere with the binding of biotin to streptavidin.[2][3]

-

Enhances Solubility: The hydrophilic nature of PEG improves the water solubility of the entire conjugate, which is particularly beneficial for working with biological samples in aqueous environments.[4]

-

Increases Flexibility: The flexibility of the PEG chain allows for optimal positioning of the biotin and Cy5 moieties for their respective functions.

Biotin-PEG-Cy5 conjugates are commercially available with PEG linkers of various molecular weights, allowing researchers to choose the optimal spacer length for their specific application.[5][6]

1.3. Cyanine 5 (Cy5): The Fluorescent Reporter

Cyanine 5 (Cy5) is a fluorescent dye that belongs to the cyanine family. It is a far-red fluorophore, meaning it is excited by and emits light in the far-red region of the visible spectrum.[7] This property is highly advantageous for biological imaging applications due to:

-

Reduced Autofluorescence: Biological samples often exhibit natural fluorescence (autofluorescence) in the blue and green regions of the spectrum. By using a far-red dye like Cy5, this background noise is significantly reduced, leading to a better signal-to-noise ratio.

-

Deeper Tissue Penetration: Red light can penetrate deeper into biological tissues compared to shorter wavelength light, making Cy5 suitable for in-vivo imaging applications.[8]

The fluorescence of Cy5 is also largely independent of pH in the physiological range, providing stable and reliable detection across various experimental conditions.[2][4]

Quantitative Data of Core Components

The following tables summarize the key quantitative properties of the individual components of biotin-PEG-Cy5 conjugates.

Table 1: Properties of Biotin

| Property | Value |

| Molecular Formula | C₁₀H₁₆N₂O₃S |

| Molecular Weight | 244.31 g/mol |

Table 2: Properties of Cyanine 5 (Cy5) Dye

| Property | Value |

| Excitation Maximum | ~646-649 nm[4] |

| Emission Maximum | ~662-671 nm[4][9] |

| Molar Extinction Coefficient | ~250,000 - 271,000 cm⁻¹M⁻¹[4] |

| Quantum Yield | ~0.2 - 0.28[4] |

Table 3: Properties of a Representative Biotin-PEG-Cy5 Conjugate (Sulfo-Cy5-PEG3-biotin)

| Property | Value |

| Molecular Formula | C₄₈H₆₅N₆O₁₁S₃[4] |

| Molecular Weight | 998.3 g/mol [4] |

| Solubility | Water, DMF, DMSO[4] |

Molecular Structure and Logical Relationships

The following diagrams illustrate the structure of the biotin-PEG-Cy5 conjugate and the interplay between its components.

Caption: Covalent linkage of the three core components.

Caption: Functional roles and interactions of the components.

Experimental Protocols

Biotin-PEG-Cy5 conjugates are primarily used in conjunction with the biotin-streptavidin system for the detection and visualization of specific targets. Below are detailed protocols for common applications.

General Workflow for Biotin-Streptavidin Based Detection

The general principle involves a multi-step process where a biotinylated primary antibody or probe is used to label the target of interest. Subsequently, a streptavidin conjugate, in this case, streptavidin labeled with a fluorophore that is compatible with Cy5 detection or the biotin-PEG-Cy5 conjugate itself, is added to bind to the biotinylated probe, thereby providing a fluorescent signal at the target site.

Caption: A typical workflow for biotin-streptavidin detection.

Protocol for Immunofluorescence Staining of Cells

This protocol describes the use of a biotinylated primary antibody followed by a fluorescently labeled streptavidin for the detection of a target antigen in cultured cells.

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Biotinylated Primary Antibody (specific to the target antigen)

-

Streptavidin-Cy5 conjugate

-

Mounting Medium with DAPI (optional, for nuclear counterstaining)

Procedure:

-

Cell Preparation:

-

Wash the cells on coverslips three times with PBS.

-

Fix the cells with Fixation Buffer for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature (this step is not necessary for cell surface antigens).

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the biotinylated primary antibody to its optimal concentration in Blocking Buffer.

-

Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS.

-

-

Streptavidin-Cy5 Incubation:

-

Dilute the Streptavidin-Cy5 conjugate in Blocking Buffer according to the manufacturer's instructions.

-

Incubate the cells with the diluted streptavidin-Cy5 for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS, protected from light.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent. If desired, use a mounting medium with DAPI to visualize the cell nuclei.

-

Seal the coverslips with nail polish.

-

Image the slides using a fluorescence microscope equipped with appropriate filters for Cy5 and DAPI.

-

Protocol for Western Blotting

This protocol outlines the use of a biotinylated secondary antibody and a streptavidin-enzyme conjugate for the detection of a target protein on a western blot membrane. The signal is then generated by a chemiluminescent substrate.

Materials:

-

Protein lysate separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary Antibody (specific to the target protein)

-

Biotinylated Secondary Antibody (recognizes the primary antibody species)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

Chemiluminescent Substrate for HRP

-

X-ray film or a digital imaging system

Procedure:

-

Blocking:

-

Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in Blocking Buffer to its recommended concentration.

-

Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Dilute the biotinylated secondary antibody in Blocking Buffer.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Streptavidin-HRP Incubation:

-

Dilute the Streptavidin-HRP conjugate in Blocking Buffer.

-

Incubate the membrane with the streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time.

-

Remove excess substrate and place the membrane in a plastic wrap or a clear folder.

-

Expose the membrane to X-ray film or capture the signal using a digital imaging system.

-

Synthesis of Biotin-PEG-Cy5 Conjugates

The synthesis of biotin-PEG-Cy5 conjugates typically involves a series of chemical reactions to covalently link the three components. A common strategy involves using molecules with reactive functional groups that can form stable bonds. For example, an amine-reactive Cy5 NHS ester can be reacted with an amine-terminated PEG linker that also has a protected biotin group. The protecting group on the biotin is then removed to yield the final conjugate.

A representative synthesis workflow is as follows:

-

Reaction of Amine-PEG-Biotin with Cy5 NHS Ester: An amine-terminated PEG linker with a biotin molecule at the other end is reacted with a Cy5 N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with the primary amine on the PEG linker to form a stable amide bond.

-

Purification: The resulting biotin-PEG-Cy5 conjugate is purified from unreacted starting materials and byproducts using techniques such as dialysis or chromatography.

-

Characterization: The final product is characterized to confirm its identity and purity. Techniques such as mass spectrometry and UV-Vis spectroscopy are used to verify the molecular weight and the presence of the Cy5 dye.

Conclusion

Biotin-PEG-Cy5 conjugates are powerful and versatile reagents for a wide range of biological applications. Their modular design, combining the high-affinity targeting of biotin with the favorable properties of a PEG linker and the sensitive detection of the Cy5 fluorophore, makes them indispensable tools for researchers in cell biology, immunology, and drug discovery. Understanding the properties of each component and following optimized experimental protocols are key to successfully leveraging these conjugates in scientific research.

References

- 1. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cy5 biotin conjugate | AAT Bioquest [aatbio.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]

- 5. Cy5-PEG-Biotin | Biopharma PEG [biochempeg.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cy5 Biotin | BroadPharm [broadpharm.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a versatile labeling reagent that incorporates three key functional elements: an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on proteins, a biotin moiety for high-affinity binding to streptavidin and avidin, and a Cy5 fluorophore for sensitive detection in the far-red region of the spectrum. The polyethylene glycol (PEG) spacers enhance the solubility of the reagent and the labeled protein, potentially reducing aggregation and steric hindrance.[1][2][3] This dual-labeling reagent is ideal for a wide range of applications, including fluorescence microscopy, flow cytometry, western blotting, and various pull-down or affinity purification assays where both fluorescent detection and biotin-based capture or secondary detection are desired.[4][5]

The NHS ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of a polypeptide, to form a stable amide bond.[1][6] The reaction is most efficient at a pH range of 7-9.[1] The Cy5 dye is a bright and photostable fluorophore with excitation and emission maxima at approximately 649 nm and 667 nm, respectively, making it well-suited for applications requiring low background fluorescence.[2][7] The biotin tag provides a powerful tool for signal amplification and purification due to its extraordinarily strong and specific interaction with streptavidin.[8]

Reagent Properties and Storage

Proper handling and storage of the this compound reagent are crucial for maintaining its reactivity.

| Property | Value | Reference |

| Molecular Weight | 982.72 g/mol | [7][9][10] |

| Excitation Maximum (λex) | ~649 nm | [2][7] |

| Emission Maximum (λem) | ~667 nm | [2][7] |

| Extinction Coefficient (ε) of Cy5 at ~649 nm | ~170,000 cm⁻¹M⁻¹ (estimate) | [11] |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [1] |

| Target Functional Group | Primary Amines (-NH₂) | [1] |

Storage and Handling:

-

Store the lyophilized reagent at -20°C, protected from moisture and light.[1]

-

Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1]

-

Reconstitute the reagent in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[12] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[1]

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins with this compound. The optimal conditions, particularly the molar ratio of the labeling reagent to the protein, may need to be determined empirically for each specific protein.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS, at a concentration of 1-10 mg/mL)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0

-

Purification column (e.g., desalting column or spin column)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like PBS.[1]

-

-

Prepare the Labeling Reagent Solution:

-

Immediately before use, reconstitute a known amount of this compound in anhydrous DMF or DMSO to a final concentration of 10 mM. For example, dissolve 1 mg of the reagent (MW 982.72) in approximately 102 µL of solvent.

-

-

Calculate the Volume of Labeling Reagent:

-

The optimal molar ratio of labeling reagent to protein for achieving the desired degree of labeling (DOL) should be determined experimentally. A starting point is to use a 10- to 20-fold molar excess of the reagent.[3][12]

-

Calculation:

-

Moles of Protein = (Protein concentration in mg/mL × Volume in mL) / Protein Molecular Weight in g/mol

-

Volume of Labeling Reagent (in µL) = (Moles of Protein × Molar Excess × 1,000,000) / Concentration of Labeling Reagent in mM

-

-

-

Labeling Reaction:

-

Add the calculated volume of the labeling reagent solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]

-

-

Quench the Reaction (Optional):

-

To stop the labeling reaction, you can add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

-

Purify the Labeled Protein:

-

Remove the unreacted labeling reagent and reaction byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS).[13]

-

-

Store the Labeled Protein:

-

Store the purified labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.

-

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the Cy5 dye (~649 nm).

Materials:

-

Purified this compound labeled protein

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Measure Absorbance:

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and ~649 nm (A₆₄₉).

-

-

Calculate the Concentration of the Labeled Protein:

-

The absorbance at 280 nm is a combination of the absorbance of the protein and the Cy5 dye. A correction factor is needed to account for the dye's absorbance at 280 nm. The correction factor (CF) is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength. For Cy5, a typical CF is around 0.05.

-

Corrected A₂₈₀ = A₂₈₀ - (A₆₄₉ × CF)

-

Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length in cm)

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the Concentration of the Cy5 Dye:

-

Cy5 Concentration (M) = A₆₄₉ / (ε_Cy5 × path length in cm)

-

ε_Cy5 is the molar extinction coefficient of Cy5 at ~649 nm (~170,000 cm⁻¹M⁻¹).

-

-

-

Calculate the Degree of Labeling (DOL):

-

DOL = Cy5 Concentration (M) / Protein Concentration (M)

-

Recommended DOL:

| Application | Recommended DOL |

| General Fluorescence Imaging | 2 - 5 |

| Flow Cytometry | 3 - 7 |

| FRET (as acceptor) | 1 - 2 |

| Blotting / In-gel detection | 1 - 3 |

Note: These are general recommendations. The optimal DOL may vary depending on the specific protein and application and should be determined experimentally.

Visualizations

Caption: Experimental workflow for protein labeling.

Caption: Application in cell signaling studies.

Applications

The dual functionality of this compound labeled proteins opens up a wide array of experimental possibilities:

-

Fluorescence Microscopy: The bright and photostable Cy5 fluorophore allows for high-resolution imaging of the labeled protein's localization and dynamics within cells and tissues.

-

Flow Cytometry: The far-red emission of Cy5 is ideal for multicolor flow cytometry experiments, minimizing spectral overlap with other common fluorophores.[5]

-

Affinity Purification/Pull-Down Assays: The biotin tag enables the efficient capture and isolation of the labeled protein and its interacting partners using streptavidin-coated beads or surfaces.[4]

-

Western Blotting and ELISA: The biotin moiety can be detected with high sensitivity using streptavidin-HRP conjugates, providing an alternative or complementary detection method to fluorescent imaging.

-

Correlative Light and Electron Microscopy (CLEM): The fluorescent signal can be used to identify the protein of interest at the light microscopy level, followed by detection of the biotin tag using streptavidin-gold conjugates for high-resolution electron microscopy.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Degree of Labeling | - Insufficient molar excess of labeling reagent.- Protein concentration is too low.- Presence of primary amines in the protein buffer.- Hydrolyzed labeling reagent. | - Increase the molar ratio of the labeling reagent to the protein.- Concentrate the protein solution to at least 1 mg/mL.- Exchange the protein into an amine-free buffer (e.g., PBS).- Reconstitute the labeling reagent immediately before use. |

| High Degree of Labeling / Protein Aggregation | - Excessive molar ratio of labeling reagent. | - Reduce the molar excess of the labeling reagent in the reaction. |

| High Background in Assays | - Incomplete removal of unreacted labeling reagent. | - Ensure thorough purification of the labeled protein using an appropriate desalting column or dialysis. |

| Loss of Protein Activity | - Labeling of critical lysine residues in the protein's active site or binding interface. | - Reduce the molar excess of the labeling reagent to achieve a lower DOL.- Consider alternative labeling strategies targeting other functional groups if primary amine modification is detrimental. |

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. This compound, 2107273-68-5 | BroadPharm [broadpharm.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. This compound [myskinrecipes.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. This compound Datasheet DC Chemicals [dcchemicals.com]

- 8. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]

- 9. This compound|COA [dcchemicals.com]

- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 11. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. assets.fishersci.com [assets.fishersci.com]

Application Notes and Protocols for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a versatile fluorescent probe, in flow cytometry experiments. This document outlines the underlying principles, experimental protocols, and data interpretation guidelines to ensure robust and reproducible results.

Introduction and Principle of Application

This compound is a bifunctional molecule featuring a biotin moiety and a Cyanine5 (Cy5) fluorophore, connected by polyethylene glycol (PEG) spacers. This unique structure leverages the high-affinity, non-covalent interaction between biotin and streptavidin (or avidin). In this system, the Cy5-biotin conjugate acts as a detection reagent for a primary antibody or probe that is conjugated to streptavidin.

The PEG linkers enhance the aqueous solubility of the molecule and provide spatial separation between the biotin and Cy5 moieties, which minimizes steric hindrance and potential quenching, thereby ensuring optimal binding and fluorescence.[1][2][3]

Key Features and Advantages:

-

High-Affinity Detection: The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions, ensuring stable and specific labeling.

-